molecular formula C23H27ClO2 B11691650 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B11691650
M. Wt: 370.9 g/mol
InChI Key: VZBQAVHBSQMXHX-OVCLIPMQSA-N
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Description

4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound. It is characterized by the presence of a phenyl group substituted with a 2,4,4-trimethylpentan-2-yl group and a (2E)-3-(4-chlorophenyl)prop-2-enoate moiety. This compound may have applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-(2,4,4-trimethylpentan-2-yl)phenol.

    Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and 4-(2,4,4-trimethylpentan-2-yl)phenol in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound may be explored for its therapeutic potential, including its use as a drug candidate for treating specific diseases.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
  • 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
  • 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-methylphenyl)prop-2-enoate

Uniqueness

The uniqueness of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate lies in its specific substitution pattern and the presence of both a chlorophenyl and a trimethylpentyl group. These structural features may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H27ClO2

Molecular Weight

370.9 g/mol

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C23H27ClO2/c1-22(2,3)16-23(4,5)18-9-13-20(14-10-18)26-21(25)15-8-17-6-11-19(24)12-7-17/h6-15H,16H2,1-5H3/b15-8+

InChI Key

VZBQAVHBSQMXHX-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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